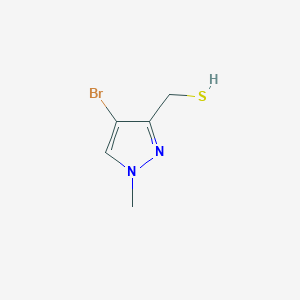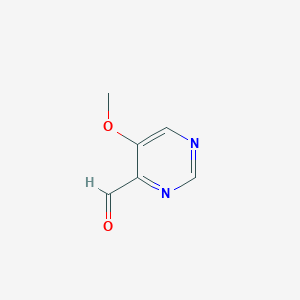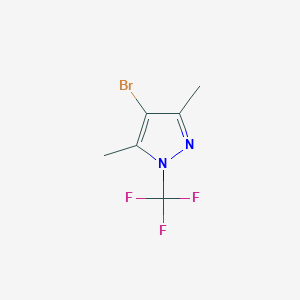
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Yield substituted pyrazoles with various functional groups.
Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: Serves as a precursor for the synthesis of insecticides, fungicides, and herbicides.
Material Science: Utilized in the development of advanced materials such as dyes and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,5-dimethyl-1H-pyrazole
- 3,5-Dimethyl-4-bromo-1H-pyrazole
- 4-Bromo-3,5-dimethylisoxazole
Uniqueness
4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C6H6BrF3N2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-3-5(7)4(2)12(11-3)6(8,9)10/h1-2H3 |
Clé InChI |
NCBXMAUVTQMRJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(F)(F)F)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


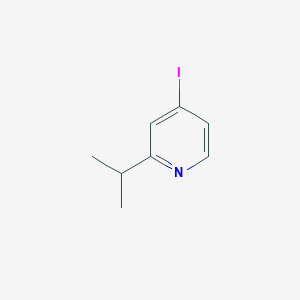

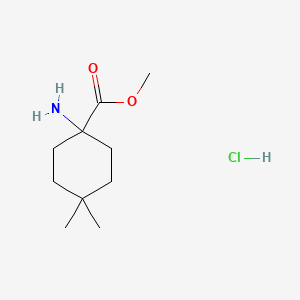
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
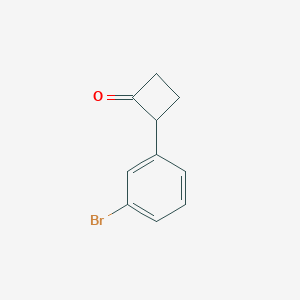
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
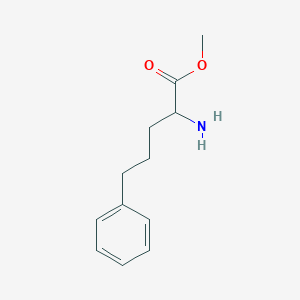
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
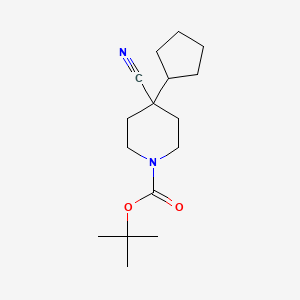
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
